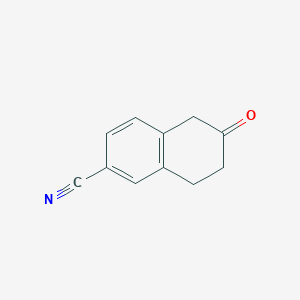

6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Description

Properties

IUPAC Name |

6-oxo-7,8-dihydro-5H-naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYXRPRIMUJTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585724 | |

| Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136081-50-0 | |

| Record name | 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS No. 136081-50-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a key intermediate in the synthesis of a variety of pharmacologically active molecules. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its analytical characterization, and explores its applications in medicinal chemistry and drug discovery. The guide is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development.

Introduction

This compound, also known as 6-ketotetralin-2-carbonitrile, is a bicyclic organic compound featuring a tetralone core substituted with a nitrile group. The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This makes this compound a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have been investigated for various applications, including as anticancer agents, antidepressants, and antibacterials.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 136081-50-0 | [4] |

| Molecular Formula | C₁₁H₉NO | [4] |

| Molecular Weight | 171.20 g/mol | [4] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry, room temperature environment. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutanoyl chloride.[5] This approach offers a reliable way to construct the tetralone ring system.

Conceptual Synthetic Workflow

The overall synthetic strategy is a two-step process starting from 4-(4-cyanophenyl)butanoic acid. The first step is the conversion of the carboxylic acid to the corresponding acyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired tetralone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-cyanophenyl)butanoyl chloride

-

To a solution of 4-(4-cyanophenyl)butanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(4-cyanophenyl)butanoyl chloride, which can be used in the next step without further purification.

Causality of Experimental Choices: Oxalyl chloride is chosen as the chlorinating agent due to its volatility and the gaseous nature of its byproducts (CO and HCl), which simplifies the workup. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 4-(4-cyanophenyl)butanoyl chloride in a suitable solvent such as carbon disulfide (CS₂) or nitrobenzene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The intramolecular nature of the reaction is favored due to the proximity of the reacting groups. The acidic workup is necessary to decompose the aluminum chloride complex and protonate any intermediates.

Analytical Characterization

The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region (typically δ 2.0-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ > 190 ppm), the nitrile carbon (δ ~118 ppm), and the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern will be characteristic of the tetralone structure, with common losses of CO (28 Da) and ethylene (28 Da) from the alicyclic ring.

Applications in Drug Discovery

The tetralone scaffold is a versatile platform for the development of new therapeutic agents.[6][7] this compound serves as a key starting material for the synthesis of various bioactive molecules.

Anticancer Agents

Derivatives of tetralone have shown significant cytotoxic activity against various cancer cell lines.[3][4][8] The presence of the α,β-unsaturated ketone system in some tetralone derivatives makes them potential Michael acceptors, which can react with biological nucleophiles in cancer cells, leading to apoptosis. The nitrile group can also be a site for further chemical modification to introduce other pharmacophores.

Central Nervous System (CNS) Active Agents

The tetralone framework is a core component of several drugs targeting the central nervous system, including antidepressants.[2] The rigid bicyclic structure of tetralones allows for precise positioning of substituents to interact with specific receptors in the brain.

Antibacterial and Antifungal Agents

Certain tetralone derivatives have demonstrated promising antibacterial and antifungal activities.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it an attractive starting material for the development of novel therapeutic agents. The information provided in this guide is intended to facilitate its use in research and drug discovery endeavors.

References

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. [Link: https://www.bocsci.

- Tetralone Scaffolds and Their Potential Therapeutic Applications. Ingenta Connect. [Link: https://www.ingentaconnect.com/content/ben/lddd/2021/00000018/00000003/art00004]

- Cytotoxicity of Tetralones 2a−2d. ResearchGate. [Link: https://www.researchgate.net/figure/Cytotoxicity-of-Tetralones-2a-2d_tbl1_344503700]

- This compound. BLDpharm. [Link: https://www.bldpharm.com/products/136081-50-0.html]

- Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link: https://www.researchgate.

- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/34985324/]

- Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. ResearchGate. [Link: https://www.researchgate.net/publication/370570387_Study_of_Tertralone_Derivatives_as_Potent_Anti-Cancer_Agents_through_Apoptosis_assessment_In_Vitro_and_In_silico_Approaches]

- Robinson annulation. Wikipedia. [Link: https://en.wikipedia.

- The Robinson Annulation. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Dihydronaphthalenone chalconoid derivatives as potential cathepsin B inhibitors; design, synthesis, cytotoxicity evaluation and. SciELO. [Link: https://www.scielo.br/j/rbcf/a/S58h4Zk3gG5gX8Y8Z3z8yYc/?lang=en]

- Robinson Annulation Mechanism. BYJU'S. [Link: https://byjus.

- The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link: https://www.researchgate.

- METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE. BOC Sciences. [Link: https://www.bocsci.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link: https://chem.libretexts.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link: https://www.organicchemistrydata.

- Friedel–Crafts Acylation. Sigma-Aldrich. [Link: https://www.sigmaaldrich.

- Friedel–Crafts reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2018/05/30/intramolecular-friedel-crafts-reaction/]

- friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. PG.CHEMEASY. [Link: https://www.pgchemeasy.

- Friedel-Crafts Acylation. Organic Chemistry Portal. [Link: https://www.organic-chemistry.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9340052/]

- 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/5-oxo-5_6_7_8-tetrahydronaphthalene-2-carbonitrile]

- 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/8-Oxo-5_6_7_8-tetrahydronaphthalene-2-carbonitrile]

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link: https://www.youtube.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269661/]

- 8-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile. ChemScene. [Link: https://www.chemscene.com/products/8-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile_776328-39-3.html]

- Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8-hexahydroquinoline-3-carbonitrile. ResearchGate. [Link: https://www.researchgate.net/publication/281144208_Synthesis_and_Crystal_Structure_of_2-amino-7_7-dimethyl-4-4-nitrophenyl-5-oxo-1_4_5_6_7_8-hexahydroquinoline-3-carbonitrile_R_Kant_VK_Gupta_S_Anthal_P_Sharma_DR_Patil_AG_Mulik_MB_Deshmukh_European_Chemic]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile molecular structure

An In-depth Technical Guide to 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: Synthesis, Structure, and Applications

Introduction

This compound, a derivative of the α-tetralone scaffold, is a significant building block in the landscape of medicinal chemistry and organic synthesis. The tetralone core, which consists of a fused benzene and cyclohexanone ring system, is a privileged structure found in numerous natural products and therapeutically active compounds.[1] Its rigid framework and versatile functional groups make it an attractive starting point for the development of novel pharmaceuticals, including antidepressants and agents for neurodegenerative disorders like Alzheimer's disease.[1]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and its potential as a precursor for complex molecular architectures.

Table 1: Compound Identification and Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 136081-50-0 | [2] |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.20 g/mol | [2] |

| SMILES Code | N#CC(C=C1CC2)=CC=C1CC2=O | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Molecular Structure and Synthesis

The structure of this compound is characterized by an α-tetralone core with a nitrile group substituted at the C2 position of the aromatic ring. This specific arrangement of functional groups—an aromatic nitrile, a ketone, and a hydroaromatic ring—offers multiple sites for chemical modification.

An efficient and high-yield synthesis for this class of compounds has been developed, which significantly improves upon older, multi-step procedures that resulted in low overall yields.[3] The modern approach leverages aryl triflate methodology, providing a robust pathway for introducing the cyano group.[3]

Synthetic Workflow: From 6-Methoxy-1-tetralone

The synthesis begins with the commercially available and relatively inexpensive 6-methoxy-1-tetralone. The choice of this starting material is strategic, as the methoxy group can be readily converted into a triflate, which is an excellent leaving group for subsequent nucleophilic substitution.

Caption: Synthetic pathway for this compound.

Pillar 1: Expertise & Experience - Causality Behind Experimental Choices

-

Demethylation: The conversion of the methoxy ether to a phenol is a critical first step. Treatment with a strong acid like 48% aqueous hydrobromic acid is a classic and effective method for cleaving aryl methyl ethers without affecting the tetralone core.[3]

-

Triflate Formation: The phenolic hydroxyl group is a poor leaving group. To facilitate the introduction of the nitrile, it is converted into a trifluoromethanesulfonate (triflate) ester. The triflate anion is an exceptionally stable, non-nucleophilic leaving group, making the aromatic carbon highly susceptible to nucleophilic attack in subsequent steps. This is achieved by reacting the phenol with trifluoromethanesulfonic anhydride in the presence of a base like pyridine.[3]

-

Nickel-Catalyzed Cyanation: The final step involves the replacement of the triflate group with a cyanide. While copper cyanide is often used for such transformations, nickel-phosphine complexes have been shown to be highly efficient catalysts for the cyanation of aryl triflates, leading to excellent yields.[3] This method avoids the harsher conditions sometimes required with other cyanation reagents.

Experimental Protocol (Adapted from Almansa et al., 1993)

The following protocol outlines the key steps for the synthesis. Note: This is an adapted procedure and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

A mixture of 6-methoxy-1-tetralone and 48% aqueous hydrobromic acid is heated to reflux for 3 hours.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered.

-

The solid is washed with water and dried to yield the phenol derivative.[3]

Step 2: Synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

-

To a solution of the 6-hydroxy-1-tetralone in pyridine, trifluoromethanesulfonic anhydride is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 18 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography to afford the triflate intermediate.[3]

Step 3: Synthesis of this compound

-

A mixture of the triflate intermediate, sodium cyanide, a nickel catalyst (e.g., bis(triphenylphosphine)nickel(II) chloride), zinc powder, and triphenylphosphine in acetonitrile is heated to 60°C for 3 hours under a nitrogen atmosphere.[3]

-

The mixture is poured into water and extracted.

-

The organic phase is washed, dried, and concentrated. The final product is purified by flash chromatography.[3]

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity. The characterization of tetralone derivatives is well-documented, providing a strong basis for interpreting the spectral data.[4][5][6]

Caption: Workflow for the structural elucidation of the target compound.

Pillar 2: Trustworthiness - A Self-Validating System

The combination of these analytical techniques creates a self-validating system. For instance, the presence of a carbonyl group suggested by a ¹³C NMR signal around 197 ppm and an IR absorption near 1680 cm⁻¹ is corroborated by the molecular formula derived from high-resolution mass spectrometry (HRMS), which accounts for one oxygen atom. Similarly, the nitrile group is confirmed by signals in both the ¹³C NMR and IR spectra.

Table 2: Expected Spectroscopic Data

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm |

| Aliphatic Protons (C5-H₂, C8-H₂) | δ 2.9 - 3.2 ppm (multiplets) | |

| Aliphatic Protons (C7-H₂) | δ 2.1 - 2.3 ppm (multiplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~197 ppm |

| Nitrile Carbon (C≡N) | δ ~118 ppm | |

| Nitrile-bearing Aromatic Carbon | δ ~112 ppm | |

| Aromatic Carbons (CH) | δ 128 - 135 ppm | |

| Quaternary Aromatic Carbons | δ 130 - 148 ppm | |

| Aliphatic Carbons (CH₂) | δ 23 - 39 ppm | |

| IR Spectroscopy | Ketone Stretch (C=O) | ~1685 cm⁻¹ |

| Nitrile Stretch (C≡N) | ~2230 cm⁻¹ | |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2950 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 171 |

Note: Predicted values are based on typical ranges for tetralone derivatives and may vary slightly.[4][7]

Applications in Research and Drug Development

The tetralone scaffold is a cornerstone in the synthesis of therapeutically important compounds.[1] Derivatives of this core structure have been extensively investigated for a wide range of biological activities.

-

Monoamine Oxidase (MAO) Inhibition: Substituted 1-tetralones are known to be potent and selective inhibitors of MAO-B.[4] MAO-B inhibitors are clinically important for the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain. The specific substitution pattern on the tetralone ring is crucial for determining both the potency and selectivity of inhibition.[4]

-

Precursor for Complex Molecules: this compound and its analogs serve as key intermediates in the synthesis of more complex pharmaceutical agents. For example, a closely related compound, 2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-carbonitrile, was required for the large-scale synthesis of UR-8225, a potent potassium channel activator selected for clinical trials.[3]

-

Antidepressant and Antiviral Agents: The tetralone framework is a building block for certain antidepressant agents and has been explored for its potential in developing compounds with antineoplastic and antiviral properties.[1]

Conclusion

This compound is a well-defined molecular entity with significant value in synthetic and medicinal chemistry. Its structure, confirmed through rigorous spectroscopic analysis, combines the reactivity of a ketone with the unique electronic properties of an aromatic nitrile on a rigid bicyclic scaffold. Efficient synthetic routes, particularly those utilizing modern cross-coupling methodologies, have made this and related compounds readily accessible for further investigation. As a versatile intermediate, it continues to be a valuable tool for researchers and drug development professionals aiming to construct novel and complex molecules with potential therapeutic applications.

References

-

Almansa, C., et al. (1993). A Short, Efficient Synthesis of 6-Cyano-1-tetralones. Organic Preparations and Procedures International, 25(6), 685-690. Available from: [Link]

-

Janse van Rensburg, H. D., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central. Available from: [Link]

-

Shinde, R. A., & Adole, V. A. (2024). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]

-

Muthukumaran, J., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. PubMed Central. Available from: [Link]

-

Sathishkumar, R., et al. (2022). Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. ResearchGate. Available from: [Link]

-

PubChem. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. Available from: [Link]

-

Organic Syntheses. 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 136081-50-0|this compound|BLD Pharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a valuable intermediate in medicinal chemistry and drug development. Recognizing the limited direct literature for this specific β-tetralone, this document outlines a robust, two-stage strategy. The initial stage focuses on the isomerization of a readily available 6-substituted-α-tetralone to the corresponding β-tetralone scaffold. The second stage details the conversion of a bromo functionality on the aromatic ring to the target cyano group. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a critical analysis of the strategic choices within the synthesis, grounded in authoritative references.

Introduction and Strategic Overview

This compound, also known as 6-cyano-2-tetralone, belongs to the β-tetralone class of compounds. Tetralones, in general, are bicyclic aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of bioactive molecules, including steroids and other natural products.[1] While the synthesis of α-tetralones is well-documented, the preparation of their β-isomers often presents greater challenges.[1]

Direct synthetic routes to this compound are not prominently described in the current body of scientific literature. Therefore, a logical and efficient synthetic strategy is proposed herein, commencing from a more accessible starting material, 6-bromo-1-tetralone. This approach is predicated on two key transformations:

-

Isomerization of the Carbonyl Group: Conversion of the 1-keto functionality of 6-bromo-1-tetralone to the 2-keto position to form the β-tetralone core.

-

Cyanation of the Aromatic Ring: Introduction of the cyano group at the 6-position via displacement of the bromo substituent.

This pathway is advantageous due to the commercial availability of the starting material and the well-established nature of the individual reaction types.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and scalability. The overall transformation is depicted below:

Sources

Spectroscopic Data for 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule of significant interest to researchers and professionals in the field of drug development. This document offers an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, moving beyond simple data presentation to explain the causal relationships between the molecular structure and its spectral characteristics. The protocols and interpretations herein are designed to serve as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Context

This compound belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The presence of a nitrile group and a conjugated ketone system makes it a versatile scaffold in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on validated prediction models, which provide a reliable basis for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 7.85 | d | 1H |

| H-3 | 7.65 | dd | 1H |

| H-4 | 7.40 | d | 1H |

| H-8 | 3.05 | t | 2H |

| H-5 | 2.70 | t | 2H |

| H-7 | 2.20 | quintet | 2H |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (7.40-7.85 ppm): The signals in this downfield region are characteristic of protons attached to the benzene ring. The deshielding effect of the carbonyl group and the electron-withdrawing nature of the nitrile group cause these protons to resonate at lower field. The specific splitting patterns (doublet and doublet of doublets) arise from coupling with neighboring aromatic protons.[1][2][3][4]

-

Aliphatic Protons (2.20-3.05 ppm): The three signals in the upfield region correspond to the methylene protons of the saturated ring.

-

The triplet at 3.05 ppm is assigned to the H-8 protons, which are adjacent to the aromatic ring and are thus the most deshielded of the aliphatic protons.

-

The triplet at 2.70 ppm corresponds to the H-5 protons, which are alpha to the carbonyl group, resulting in significant deshielding.

-

The quintet at 2.20 ppm is assigned to the H-7 protons, which are coupled to both the H-5 and H-8 protons.

-

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-6 (C=O) | 198.0 |

| C-4a | 145.0 |

| C-8a | 138.0 |

| C-2 | 135.0 |

| C-1 | 132.0 |

| C-4 | 129.0 |

| C-3 | 128.0 |

| C-CN | 118.0 |

| C-5 | 39.0 |

| C-8 | 29.0 |

| C-7 | 23.0 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (198.0 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.[5]

-

Aromatic and Olefinic Carbons (128.0-145.0 ppm): These signals correspond to the carbons of the benzene ring. The quaternary carbons (C-4a, C-8a, and C-2) are typically weaker in intensity.

-

Nitrile Carbon (118.0 ppm): The carbon of the nitrile group appears in a characteristic region, shifted upfield from the aromatic carbons.

-

Aliphatic Carbons (23.0-39.0 ppm): The signals at the highest field represent the three methylene carbons of the saturated ring. The C-5 carbon, being alpha to the carbonyl group, is the most deshielded among them.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

-

Concentration: A concentration of 5-10 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening.

-

Number of Scans: Fewer scans are needed for ¹H NMR due to the high natural abundance of protons. The lower natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2230-2210 | Medium |

| C=O (α,β-unsaturated Ketone) | 1685-1665 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium to Weak |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

Interpretation of IR Spectrum:

-

Nitrile Stretch (2230-2210 cm⁻¹): A sharp, medium-intensity peak in this region is a clear indicator of the C≡N triple bond.

-

Carbonyl Stretch (1685-1665 cm⁻¹): The strong absorption in this range is characteristic of a carbonyl group. The position is lower than that of a saturated ketone due to conjugation with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond.[6][7][8][9]

-

Aromatic C=C Stretch (1600-1450 cm⁻¹): Multiple peaks of medium to weak intensity in this region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H bonds of the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the saturated aliphatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Standard workflow for ATR-IR data acquisition.

Rationale for Experimental Choices:

-

Attenuated Total Reflectance (ATR): This is a common and convenient technique for solid samples, requiring minimal sample preparation.

-

Background Spectrum: Collecting a background spectrum of the empty ATR crystal is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 171.07

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 143)

-

Loss of C₂H₄ (ethylene) via retro-Diels-Alder reaction (m/z = 143)

-

Loss of HCN (m/z = 144)

-

Formation of a stable tropylium-like cation (m/z = 116) after initial fragmentation.

-

Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 171 would correspond to the molecular weight of the compound. The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The fragmentation of tetralones is often characterized by cleavages of the saturated ring. The loss of neutral molecules like CO and ethylene is a common fragmentation pathway for cyclic ketones.[10][11][12][13][14][15] The aromatic ring provides stability to many of the resulting fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

Caption: Standard workflow for GC-MS data acquisition.

Rationale for Experimental Choices:

-

GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure compound, it provides a clean mass spectrum.

-

Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Synthesis and Potential Impurities

Conclusion

The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-consistent picture of its molecular structure. The predicted data and interpretation presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the successful advancement of research and development projects.

References

-

Columbia University. IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]

-

NMRDB.org. Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

-

Modgraph Consultants. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. (n.d.). Retrieved from [Link]

-

PROSPRE. 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

IDEALS. INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Mestrelab. Download NMR Predict. (2025). Retrieved from [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Retrieved from [Link]

-

Columbia University. IR: carbonyl compounds. (n.d.). Retrieved from [Link]

-

NMRium. Predict - NMRium demo. (n.d.). Retrieved from [Link]

-

Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. (n.d.). Retrieved from [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (2000). Retrieved from [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Semantic Scholar. The Mass Spectra of Cyclic Ketones. (1960). Retrieved from [Link]

-

ACS Publications. Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. (n.d.). Retrieved from [Link]

-

National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). Retrieved from [Link]

-

National Institutes of Health. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. (1974). Retrieved from [Link]

-

ACS Publications. A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. (2023). Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). (n.d.). Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. (2022). Retrieved from [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Retrieved from [Link]

-

Chemistry LibreTexts. NMR - Interpretation. (2023). Retrieved from [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (n.d.). Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Retrieved from [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). Retrieved from [Link]

-

ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). (n.d.). Retrieved from [Link]

-

PubMed. The Renaissance of Organo Nitriles in Organic Synthesis. (2022). Retrieved from [Link]

-

National Institutes of Health. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). Retrieved from [Link]

-

Arkat USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). Retrieved from [Link]

-

PubChem. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. (n.d.). Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. azooptics.com [azooptics.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. whitman.edu [whitman.edu]

- 16. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 19. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its physicochemical properties are foundational to its ultimate success. Among these, solubility is a paramount parameter that dictates bioavailability, formulation strategies, and even the reliability of early-stage in-vitro assays.[1][2] A compound must be in a dissolved state to be absorbed and exert its therapeutic effect, making a thorough understanding of its solubility profile non-negotiable.[3] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, presenting a major challenge for formulation scientists.[2]

This guide provides a comprehensive technical overview of the solubility profile of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS: 136081-50-0), a molecule of interest in medicinal chemistry. We will dissect its structural attributes to predict its behavior, outline rigorous experimental protocols for quantifying its solubility, and discuss the implications of this data for drug development professionals. The methodologies described herein are designed to build a self-validating and robust data package, essential for making informed decisions in a research and development setting.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure.[4] A predictive analysis of this compound provides initial insights into its likely behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136081-50-0 | [5] |

| Molecular Formula | C₁₁H₉NO | [5] |

| Molecular Weight | 171.20 g/mol | [5] |

| Structure | ||

|

Structural Analysis:

-

Non-polar Core: The molecule is built on a tetrahydronaphthalene scaffold, a fused bicyclic system that is predominantly non-polar and hydrophobic. This large hydrocarbon framework suggests that the molecule will have limited solubility in polar, aqueous media.[6] The general principle of "like dissolves like" dictates that non-polar structures favor non-polar solvents.[7]

-

Polar Functional Groups: It possesses two polar functional groups: a ketone (-C=O) and a nitrile (-C≡N). These groups introduce polarity and are capable of acting as hydrogen bond acceptors. However, the molecule lacks any hydrogen bond donor groups (like -OH or -NH), which significantly limits its ability to form strong hydrogen bonds with protic solvents like water.[7]

-

Overall Polarity: The overall polarity is a balance between the large non-polar hydrocarbon body and the localized polar regions of the ketone and nitrile groups. It is predicted that the hydrophobic character will dominate, leading to poor aqueous solubility.

Based on this structural assessment, this compound is anticipated to be more soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents than in aqueous buffers.[6][8]

Framework for Solubility Assessment: The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9] It is a cornerstone of drug development, guiding formulation strategies and regulatory decisions.[10]

-

High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[9]

-

High Permeability: The extent of absorption in humans is ≥ 85%.[9]

The Four BCS Classes:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Given the predicted poor aqueous solubility, this compound would likely be classified as a BCS Class II or BCS Class IV compound. For Class II drugs, the rate-limiting step to absorption is dissolution, meaning that enhancing solubility can directly improve bioavailability.[2][11]

Experimental Protocols for Solubility Determination

A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the "true" equilibrium solubility, measured when a compound has been in contact with a solvent for a sufficient time to reach saturation. It is the gold-standard measurement for pre-formulation development. The classic shake-flask method is used for this determination.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (usually DMSO) into an aqueous buffer. It is a high-throughput method crucial for early drug discovery to quickly flag compounds with potential solubility issues.[4][14][15]

Protocol 3.1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the most reliable method.[13]

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol). Ensure enough solid is added to form a visible suspension.[16]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[17] For poorly soluble compounds, longer incubation times may be necessary.[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm PVDF filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a calibration curve prepared from known standards.[18]

-

Data Reporting: Express the solubility in units of µg/mL and µM. The pH of the final saturated solution should also be measured and reported, especially for ionizable compounds.[16]

Protocol 3.2: Kinetic Solubility via Nephelometry

This high-throughput protocol is ideal for early-stage screening.[4][14]

Objective: To rapidly assess the solubility of this compound upon its addition from a DMSO stock solution to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[19]

-

Plating: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96- or 384-well microplate.[19]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final test concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[15][20]

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1-2 hours.[19][21]

-

Measurement: Measure the turbidity of each well using a microplate nephelometer, which detects light scattering from any precipitate that has formed.[14]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed compared to buffer-only controls.

Hypothetical Data Profile and Interpretation

The following table presents a hypothetical but realistic solubility profile for this compound, based on the molecular structure analysis.

Table 2: Hypothetical Solubility Data

| Solvent System | Solubility Type | Result (µg/mL) | Result (µM) | Interpretation / Implication |

| PBS (pH 7.4) | Thermodynamic | < 1.0 | < 5.8 | Practically Insoluble. High risk of poor oral bioavailability. Formulation enhancement is required.[2] |

| PBS (pH 7.4) | Kinetic | 15 | 87.7 | Supersaturation occurs from DMSO stock, but compound will likely precipitate over time. May cause artifacts in cell-based assays. |

| Water | Thermodynamic | < 0.5 | < 2.9 | Very low intrinsic solubility. |

| Ethanol | Thermodynamic | 5,200 | 30,374 | Soluble in polar organic co-solvents. Useful for formulation development (e.g., tinctures, co-solvent systems). |

| DMSO | Thermodynamic | > 100,000 | > 584,000 | Very Soluble. Excellent solvent for preparing high-concentration stock solutions for in-vitro screening.[8] |

Interpretation: The data clearly indicates that this compound suffers from very low aqueous solubility. The kinetic solubility is higher than the thermodynamic solubility, which is a common phenomenon caused by the formation of a temporary, supersaturated state when the DMSO stock is diluted into buffer.[16] This discrepancy highlights the importance of measuring both values; relying solely on kinetic data could be misleading for predicting in-vivo performance.[21] The low aqueous solubility would classify this compound as a BCS Class II or IV agent, making solubility enhancement a critical path forward.

Conclusion and Strategic Recommendations

The comprehensive solubility assessment of this compound, grounded in both predictive analysis and rigorous experimental design, reveals it to be a poorly water-soluble compound. This characteristic is a significant hurdle in drug development that must be addressed proactively.[14]

Key Recommendations:

-

Prioritize Formulation Development: Efforts should focus on solubility enhancement techniques such as micronization, salt formation (if an ionizable handle can be introduced), or the development of amorphous solid dispersions.[3]

-

Careful In-Vitro Assay Design: When using this compound in aqueous-based biological assays, care must be taken to avoid precipitation. The final concentration should ideally be kept well below the measured kinetic solubility limit, and the potential for compound precipitation should always be considered a possible cause of assay artifacts.

-

In-Vivo Vehicle Selection: For in-vivo studies, formulation strategies will be necessary to achieve adequate exposure. Simple aqueous vehicles will be insufficient. Co-solvent systems or lipid-based formulations may be required.

By systematically characterizing the solubility profile as outlined in this guide, researchers and drug development professionals can mitigate risks, avoid costly late-stage failures, and strategically design formulations that maximize the therapeutic potential of promising but challenging molecules like this compound.

References

-

Biopharmaceutics Classification System - Wikipedia. (n.d.). Retrieved from [Link]

-

What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved from [Link]

-

Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 66(4), 515-534. Retrieved from [Link]

-

The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

What is the BCS (Biopharmaceutical Classification System)? (n.d.). Biorelevant.com. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Madridge Journal of Pharmaceutical Research. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Biopharmaceutics Classification System (BCS) - An Overview. (2025, April 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Solution Chemistry, 39(7), 911-957. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (2021, February 4). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). Drug Discovery Today: Technologies, 27, 23-30. Retrieved from [Link]

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE. (n.d.). AHH Chemical. Retrieved from [Link]

-

6-Oxo-5,6,7,8-Tetrahydro-Naphthalene-2-Carbonitrile. (n.d.). Chemical Suppliers. Retrieved from [Link]

-

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 136081-50-0|this compound|BLD Pharm [bldpharm.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. enamine.net [enamine.net]

A Technical Guide to the Biological Activities of Tetralone Derivatives: Mechanisms, Assays, and Therapeutic Potential

Introduction: The Tetralone Scaffold as a Privileged Structure in Drug Discovery

The tetralone scaffold, a bicyclic aromatic hydrocarbon featuring a ketone group, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid, yet versatile, structure serves as a key building block for a multitude of pharmacologically active compounds.[1][3][4] Tetralone derivatives are found in various natural products and have been instrumental in the development of synthetic pharmaceuticals, including antidepressants like Sertraline and anticancer agents derived from podophyllotoxin.[4][5][6] The inherent reactivity and structural features of the tetralone ring system allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1][3] This guide provides an in-depth exploration of the principal therapeutic applications of tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms of action, present quantitative data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug development.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Tetralone derivatives have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[3][5][7] Their mechanism of action often involves the induction of apoptosis, a programmed cell death pathway crucial for eliminating malignant cells.

Mechanism of Action: Apoptotic Pathway Induction

Certain tetralone-sulfonamide hybrids have been shown to selectively target breast cancer (MCF-7) cells.[8] Mechanistic studies reveal that these compounds can trigger the apoptotic cascade by modulating the expression of key regulatory proteins.[8] Specifically, they upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein BCL2.[8] This shift in the Bax/BCL2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-7, which dismantle the cell and lead to apoptosis.[8] This process is often accompanied by cell cycle arrest, for instance, at the G2/M phase, further halting cancer progression.[8]

Caption: Apoptotic pathway induced by tetralone derivatives.

Data on Anticancer Activity

The cytotoxic potential of tetralone derivatives has been quantified against various cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for this evaluation.

| Compound Type | Cell Line | IC50 (µg/mL) | Reference |

| 2,6-dihaloarylchalcone (3a) | Hela (Cervix Carcinoma) | 3.5 | [7] |

| 2,6-dihaloarylchalcone (3a) | MCF-7 (Breast Carcinoma) | 4.5 | [7] |

| Longifolene-1,2,4-triazole (6g) | MCF-7 (Breast Carcinoma) | 4.42 µM | [6] |

| Longifolene-1,2,4-triazole (6h) | A549 (Lung Carcinoma) | 9.89 µM | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the tetralone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tetralone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

Aminoguanidine-tetralone derivatives exhibit a potent and rapid bactericidal effect.[9][10] Their primary mechanism involves disrupting the integrity of the bacterial cell membrane.[9][10] This leads to depolarization of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[9] Furthermore, molecular docking studies suggest that these compounds may also target and inhibit key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and bacterial survival.[9][10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data on Antimicrobial Activity

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone (2D) | S. aureus ATCC 29213 | 0.5 | [9] |

| Aminoguanidine-tetralone (2D) | MRSA-2 | 1.0 | [9] |

| Aminoguanidine-tetralones | Gram-positive bacteria | 0.5 - 4.0 | [9] |

| Dihydronaphthalen-1(2H)-one (2a) | P. aeruginosa | 31.25 | [11] |

| Dihydronaphthalen-1(2H)-one (2a) | MRSA | 62.5 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is used to identify the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the tetralone derivative in DMSO and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in numerous diseases. Tetralone derivatives have demonstrated significant anti-inflammatory properties by modulating the activity of key pro-inflammatory cytokines and enzymes.[12][13][14]

Mechanism of Action: Inhibition of MIF Tautomerase

A key target for some tetralone derivatives is the Macrophage Migration Inhibitory Factor (MIF).[13][14] MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is crucial for its function.[13][14] Certain E-2-arylmethylene-1-tetralones bind to the active site of MIF, inhibiting its tautomerase function.[13][14] This inhibition disrupts the MIF-mediated signaling cascade, leading to a reduction in macrophage activation and a decrease in the production of downstream inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Reactive Oxygen Species (ROS).[12][13][14] Chalcone derivatives with a 6-amino-1-tetralone moiety have shown particularly strong inhibition of ROS production in LPS-stimulated macrophages.[12]

Caption: Inhibition of MIF-mediated inflammation by tetralone derivatives.

Data on Anti-inflammatory Activity

The anti-inflammatory effects are often measured by the ability of a compound to inhibit the production of inflammatory markers in cell-based assays.

| Compound Type | Assay | Target Cell | Activity | Reference |

| 6-amino-1-tetralone chalcone | ROS Production | RAW 264.7 Macrophages | Strongest inhibitory activity | [12] |

| E-2-arylmethylene-1-tetralone (24, 26) | Nitrite (NO) Production | Macrophages | Marked inhibition | [13][14] |

| E-2-arylmethylene-1-tetralone (24, 26) | TNF-α, IL-6 Expression | Macrophages | Marked inhibition | [13][14] |

Experimental Protocol: Griess Assay for Nitrite Determination

This assay measures nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO), a key inflammatory mediator produced by macrophages.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the tetralone derivatives for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide in acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Neuroprotective Activity: A Multi-Target Approach for Alzheimer's Disease

Tetralone derivatives are being investigated as multi-functional agents for treating complex neurodegenerative disorders like Alzheimer's disease (AD).[4][15] Their efficacy stems from their ability to simultaneously address several pathological pathways involved in AD.

Mechanism of Action: Multi-Target Inhibition

The pathology of AD is complex, involving cholinergic deficits, monoamine neurotransmitter imbalances, and the aggregation of amyloid-beta (Aβ) peptides. Tetralone derivatives have been designed to combat these issues through a multi-target approach.[15] Specific derivatives exhibit potent inhibitory activity against:

-

Acetylcholinesterase (AChE): The enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE helps to alleviate cognitive deficits.[15]

-

Monoamine Oxidase-B (MAO-B): An enzyme involved in the degradation of dopamine. Its inhibition can have antidepressant effects and may slow neurodegeneration.[5][12][15]

-

Self-Induced Aβ Aggregation: They can prevent the formation of toxic Aβ plaques and even disassemble pre-formed fibrils, which are a hallmark of AD.[15]

Caption: Multi-target strategy of tetralone derivatives for Alzheimer's Disease.

Data on Neuroprotective Activity

The multi-target profile of tetralone derivatives is characterized by their IC50 values against various enzymatic and aggregation targets.

| Compound | Target | IC50 (µM) | Reference |

| Derivative 3f | AChE | 0.045 | [15] |

| Derivative 3f | MAO-B | 0.88 | [15] |

| Derivative 3f | Aβ Aggregation | 78.2% disaggregation | [15] |

| Various Derivatives | MAO-B | Submicromolar | [12] |

Experimental Protocol: In-vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, ATCI substrate, DTNB, and the tetralone test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The tetralone scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with potent and diverse biological activities. From inducing apoptosis in cancer cells and disrupting bacterial membranes to quelling inflammation and offering multi-pronged neuroprotection, these compounds demonstrate significant therapeutic potential. The structure-activity relationship studies and mechanistic insights discussed herein provide a solid foundation for the rational design of next-generation tetralone-based drugs. The standardized protocols provided serve as a practical guide for researchers aiming to evaluate and advance these promising molecules from the laboratory to clinical applications.

References

- 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. (2025). Google AI Search.

- Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications.

- Li, X-W., et al. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central.

- Synthesis and study of antimicrobial activity of new tetralone esters. (2016). European Journal of Chemistry.

- Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry.

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

- Kuran, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC - NIH.

- Ghorab, M. M., et al. (2015).

- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed.

- Wang, C., et al. (2016). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. PMC - NIH.

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). PubMed.

- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025). PubMed.

- Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. (2015). PubMed.

- Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. (n.d.). PubMed.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (n.d.). IJRPC.

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). Taylor & Francis Online.

- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega.